

"1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one" literature review

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Compound of Interest

Compound Name:	1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Cat. No.:	B3028553

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An In-Depth Technical Guide to **1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one**

Abstract

This technical guide provides a comprehensive overview of **1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one**, a significant phenolic compound belonging to the dihydrochalcone class. Naturally derived from *Dracaena cochinchinensis*, this molecule is noted for a wide array of biological activities, including antioxidant, anti-inflammatory, and analgesic properties.^{[1][2][3]} This document serves as a resource for researchers and drug development professionals, detailing the compound's physicochemical properties, plausible synthetic routes, mechanisms of action, and key experimental protocols. By synthesizing current knowledge, this guide aims to illuminate the therapeutic potential of this dihydrochalcone and provide a foundation for future research and development.

Introduction to a Promising Dihydrochalcone Chemical Identity and Classification

1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one is a dihydrochalcone, a class of flavonoids characterized by a C6-C3-C6 skeleton.^[4] Unlike their chalcone counterparts, dihydrochalcones lack the α,β -double bond in the three-carbon chain, a structural feature that significantly influences their chemical and biological properties. This particular molecule is also known by the name *Cochinchinenin A*.^{[2][3]}

Natural Occurrence and Significance

This compound is a naturally occurring phenolic substance isolated from *Dracaena cochinchinensis*, a plant source for the traditional medicinal resin known as "Dragon's Blood".

[1] In this context, it is considered a primary material basis for the resin's notable analgesic effects.[2][3] The presence of this and other bioactive molecules in traditional remedies underscores the importance of natural product chemistry in identifying novel therapeutic leads.

Overview of Pharmacological Potential

1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one has been reported to exhibit a broad spectrum of pharmacological activities. These include antioxidant, anti-inflammatory, antimicrobial, antiviral, antithrombotic, and hemostatic effects.[1] Furthermore, it has shown potential in protecting myocardial cells.[1] The diverse bioactivity of this compound, and of dihydrochalcones in general, makes it a compelling candidate for further investigation in medicinal chemistry and pharmacology.[5][6]

Physicochemical Properties and Synthesis

Molecular Structure and Properties

The chemical structure features two aromatic rings: a 2,6-dimethoxyphenyl ring (A-ring) and a 4-hydroxyphenyl ring (B-ring), connected by a three-carbon propane-1-one chain. The specific substitution pattern is crucial for its biological activity.

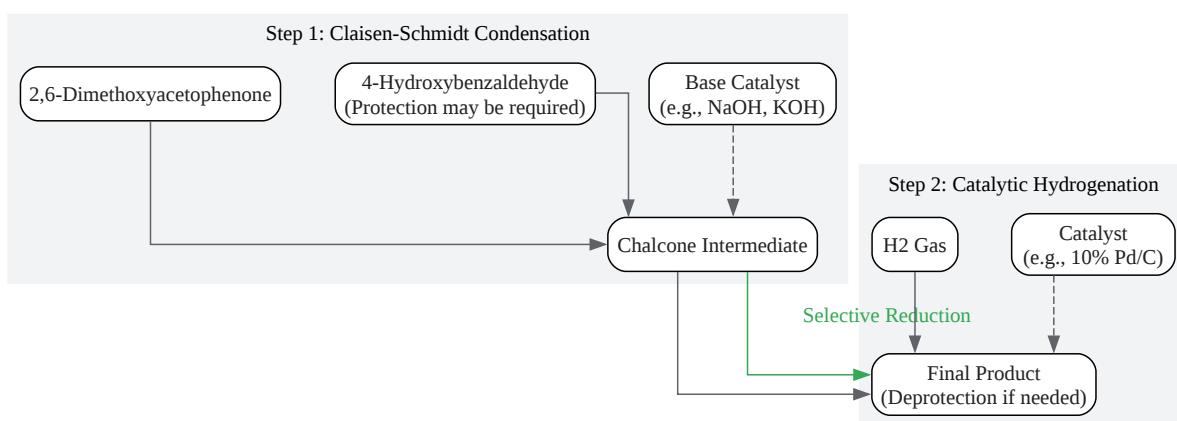
Property	Value	Reference
CAS Number	221696-69-1	[2]
Molecular Formula	C ₁₇ H ₁₈ O ₄	[2]
Molecular Weight	286.32 g/mol	[2]
Class	Dihydrochalcone, Phenol	[1]
Synonyms	Cochinchinenin A	[2][3]

Synthetic Strategy: A Two-Step Approach

While specific literature on the direct synthesis of this exact molecule is sparse, a reliable and common method for producing dihydrochalcones can be readily adapted.[7] The most logical and efficient pathway involves two primary stages:

- Claisen-Schmidt Condensation: This reaction forms the chalcone precursor. It involves an aldol condensation between an acetophenone (2,6-dimethoxyacetophenone) and a benzaldehyde (4-hydroxybenzaldehyde) under basic or acidic conditions. The hydroxyl group on the benzaldehyde may require protection (e.g., as a benzyl or silyl ether) to prevent side reactions, which can be removed in a subsequent step.
- Catalytic Hydrogenation: The α,β -unsaturated double bond of the resulting chalcone is selectively reduced to yield the final dihydrochalcone product. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.[7]

Workflow for a Plausible Synthesis



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Caption: A plausible two-step synthetic workflow for the target dihydrochalcone.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of (E)-1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

- Reactant Preparation: In a round-bottom flask, dissolve 2,6-dimethoxyacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in ethanol.
- Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq). The causality here is that the base deprotonates the α -carbon of the acetophenone, forming an enolate which then attacks the carbonyl of the aldehyde.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Work-up and Isolation: Once complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure chalcone.

Step 2: Synthesis of **1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one**

- Catalyst Setup: In a hydrogenation flask, add the purified chalcone from Step 1 and a catalytic amount of 10% Palladium on Carbon (10% w/w).
- Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate to dissolve the chalcone.
- Hydrogenation: Seal the flask and purge it with hydrogen gas. Maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir the mixture vigorously. The palladium surface catalyzes the addition of hydrogen across the double bond.

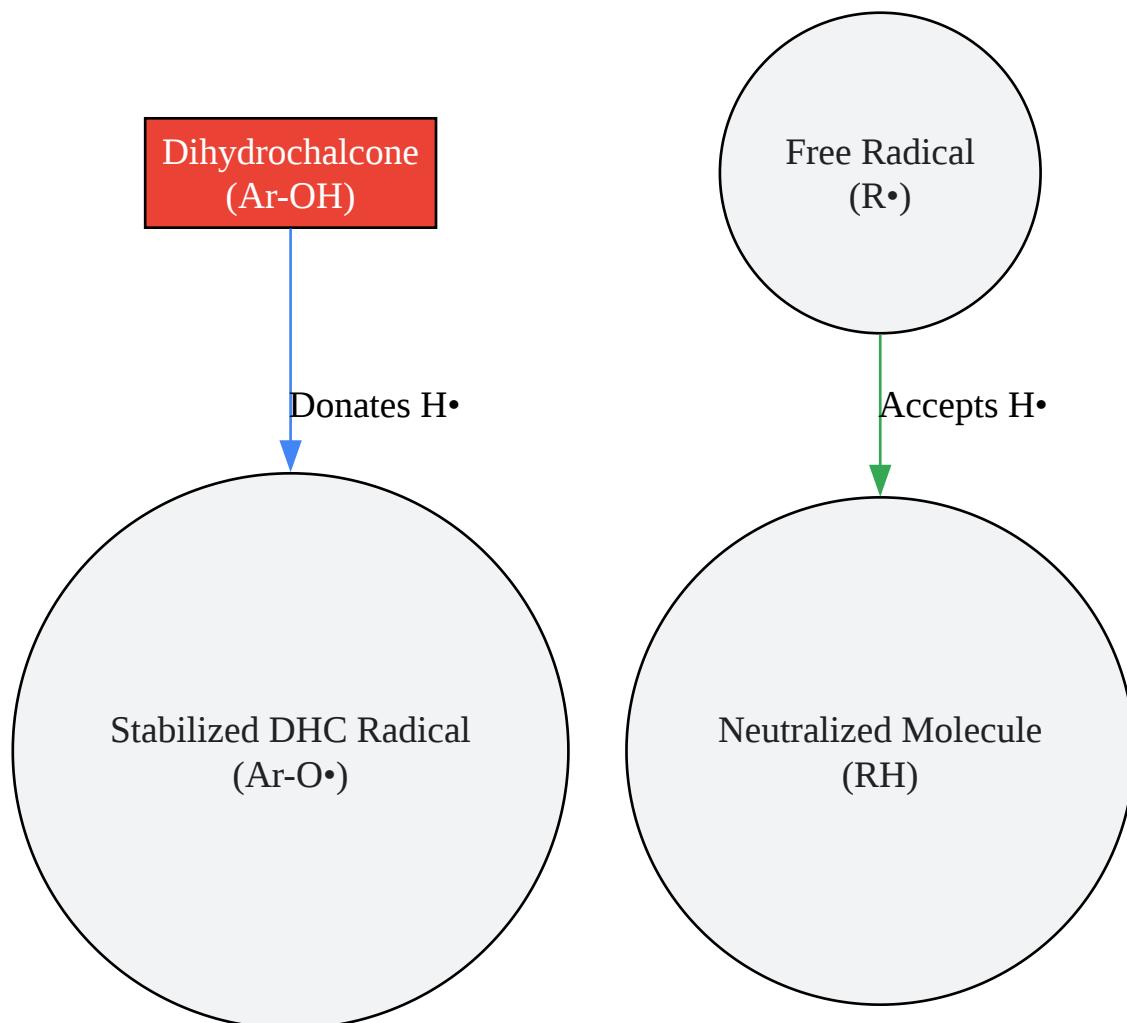
- Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
- Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent used in the reaction.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization if necessary to yield the final dihydrochalcone.

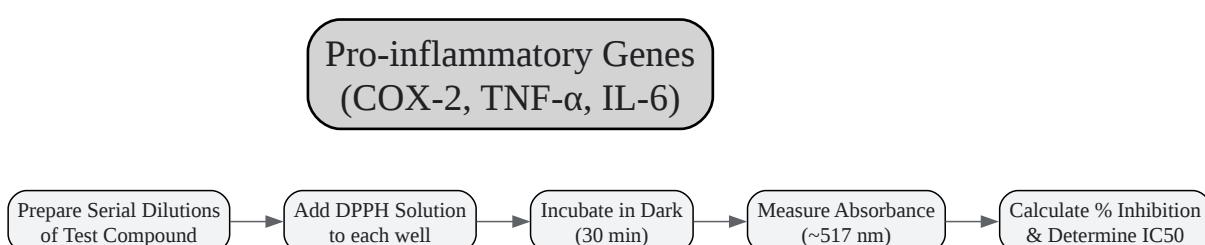
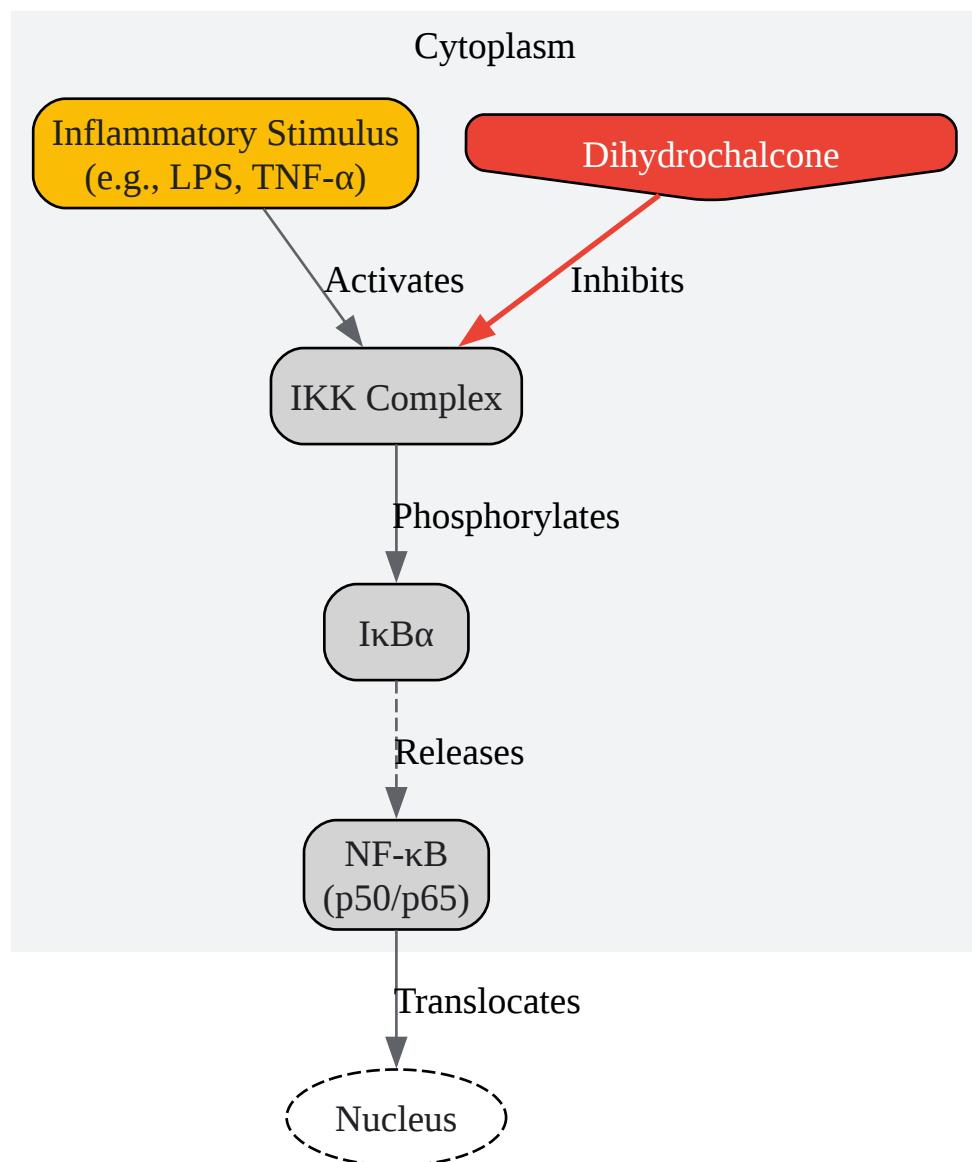
Biological Activities and Mechanisms of Action

The therapeutic potential of this dihydrochalcone stems from its ability to modulate various biological pathways.

Antioxidant Properties

Like many phenolic compounds, **1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one** is an effective antioxidant.^[1] Its structure, particularly the hydroxyl group on the B-ring, allows it to donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.^[7] This activity is foundational to its protective effects against oxidative stress-related pathologies.





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